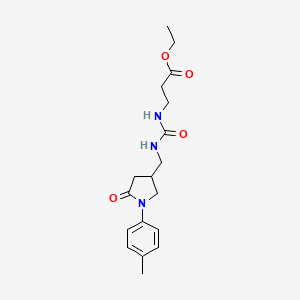

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

CAS No.: 954660-39-0

Cat. No.: VC5572601

Molecular Formula: C18H25N3O4

Molecular Weight: 347.415

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954660-39-0 |

|---|---|

| Molecular Formula | C18H25N3O4 |

| Molecular Weight | 347.415 |

| IUPAC Name | ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |

| Standard InChI | InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24) |

| Standard InChI Key | NRYOALYDRCXHMR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound comprises three distinct subunits:

-

Ethyl propanoate backbone: A three-carbon ester chain (C-O-C=O) terminating in an ethyl group.

-

Ureido linker: A urea-derived bridge (-NH-C(=O)-NH-) connecting the ester to the pyrrolidinone ring.

-

5-Oxo-1-(p-tolyl)pyrrolidin-3-yl group: A five-membered lactam ring substituted with a para-methylphenyl (p-tolyl) group at the 1-position and a ketone at the 5-position .

Systematic Nomenclature

The IUPAC name reflects this hierarchy:

-

Parent chain: Ethyl propanoate (ethyl 3-oxopropanoate).

-

Substituent: A ureido group at the propanoate’s β-carbon (position 3).

-

Pyrrolidinone moiety: 5-Oxo-pyrrolidin-3-ylmethyl, further substituted with p-tolyl at nitrogen .

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Retrosynthetic Considerations

The compound can be dissected into three synthons:

-

Ethyl 3-aminopropanoate: Provides the ester backbone.

-

Isocyanate intermediate: Generated from 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethanol.

-

p-Tolyl-substituted pyrrolidinone: Synthesized via cyclization of γ-aminobutyric acid derivatives .

Stepwise Assembly

-

Pyrrolidinone Formation:

-

Ureido Coupling:

-

Esterification:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (Inferred) |

|---|---|---|

| Pyrrolidinone synthesis | p-Toluidine, γ-keto acid, Δ | 60-75% |

| Ureido formation | Ethyl 3-isocyanatopropanoate, DCM | 45-60% |

| Purification | Column chromatography (SiO₂) | >95% purity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to urea and ester groups. Limited aqueous solubility (logP ≈ 2.8) .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions. Store anhydrous at -20°C.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume